molecular formula C12H11N3OS B2480756 MLS000100744 CAS No. 392326-14-6

MLS000100744

Katalognummer: B2480756
CAS-Nummer: 392326-14-6
Molekulargewicht: 245.3
InChI-Schlüssel: JEIQXKATITVZRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropane carboxamide group attached to a thiazole ring, which is further connected to a pyridine ring. The presence of these heterocyclic structures imparts significant biological and chemical properties to the compound.

Wissenschaftliche Forschungsanwendungen

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has several scientific research applications:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and yield of the compound. Additionally, the development of catalytic processes can further streamline the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like TBHP.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is unique due to the presence of both the thiazole and cyclopropane carboxamide groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a compound that has garnered attention for its biological activities, particularly in the context of cancer treatment and inhibition of specific protein kinases. This article summarizes the current understanding of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is characterized by its unique structural features:

  • Molecular Formula : C₁₈H₁₅N₃OS
  • Molecular Weight : 321.4 g/mol
  • Key Functional Groups : Pyridine, thiazole, cyclopropane

N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle progression and are often overexpressed in various cancers. The inhibition of these kinases leads to reduced cell proliferation and induction of apoptosis in cancer cells .

Antitumor Activity

The compound has been evaluated for its antitumor properties across several studies. Notably:

  • In Vitro Studies :
    • It demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), H460 (lung cancer), and HT-29 (colorectal cancer). The most potent derivatives showed IC₅₀ values as low as 0.56 μM against HT-29 cells .
    • The compound's ability to inhibit cell proliferation was confirmed through colony formation assays and apoptosis assays using acridine orange/ethidium bromide staining techniques .
  • Mechanistic Studies :
    • Studies indicated that the compound induces G1 phase cell cycle arrest by inhibiting CDK4/6 activity, leading to decreased phosphorylation of retinoblastoma protein (Rb), which is crucial for cell cycle regulation .

Structure-Activity Relationship (SAR)

A series of derivatives were synthesized to explore the SAR of N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide. Key findings include:

Derivative IC₅₀ (μM) Activity
Compound 26a0.016c-Met kinase inhibitor
Compound 470.25Induces apoptosis in MV4-11 cells
Compound 6060Cell cycle arrest in AML cells

These results suggest that modifications to the thiazole or pyridine moieties can significantly enhance biological activity.

Case Study 1: Inhibition of CDK4/6 in Cancer Cells

A study involving MV4-11 acute myeloid leukemia cells treated with N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide showed a dose-dependent decrease in cell viability alongside increased apoptotic markers after 24 hours of treatment. This reinforces the potential application of this compound in hematological malignancies .

Case Study 2: Comparative Efficacy Against Other Kinase Inhibitors

In comparative studies with other known CDK inhibitors, N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]cyclopropanecarboxamide exhibited superior selectivity towards CDK4/6 over other kinases such as CDK2 and CDK7, highlighting its potential as a targeted therapeutic agent .

Eigenschaften

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-11(8-4-5-8)15-12-14-10(7-17-12)9-3-1-2-6-13-9/h1-3,6-8H,4-5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIQXKATITVZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.